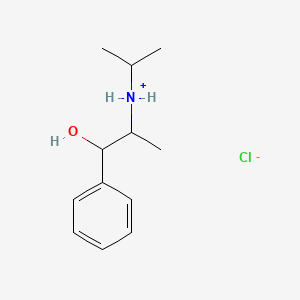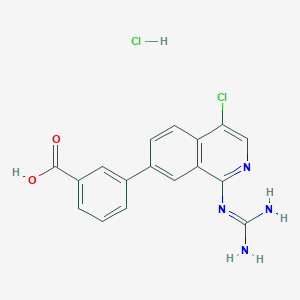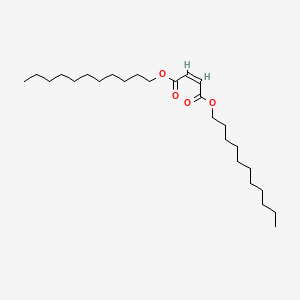
diundecyl (Z)-but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diundecyl (Z)-but-2-enedioate is an organic compound characterized by its ester functional group. It is derived from the reaction between undecyl alcohol and maleic acid. The compound is notable for its unique structure, which includes a double bond in the (Z)-configuration, contributing to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diundecyl (Z)-but-2-enedioate can be synthesized through esterification. The reaction involves the combination of undecyl alcohol with maleic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, ensures the consistent production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diundecyl (Z)-but-2-enedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of undecyl alcohol and maleic acid.
Reduction: The double bond in the (Z)-configuration can be reduced using hydrogenation reactions, typically with a palladium catalyst, to form diundecyl butanedioate.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Undecyl alcohol and maleic acid.
Reduction: Diundecyl butanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diundecyl (Z)-but-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biodegradable ester in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Wirkmechanismus
The mechanism of action of diundecyl (Z)-but-2-enedioate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing undecyl alcohol and maleic acid. The released compounds can then participate in various metabolic pathways, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diundecyl butanedioate: Lacks the double bond present in diundecyl (Z)-but-2-enedioate.
Diundecyl maleate: Contains the same ester linkage but differs in the configuration of the double bond.
Diundecyl fumarate: Similar structure but with a (E)-configuration of the double bond.
Uniqueness
This compound is unique due to its (Z)-configuration of the double bond, which imparts distinct chemical and physical properties compared to its (E)-configured counterparts. This configuration can influence the compound’s reactivity, stability, and interaction with biological molecules.
Eigenschaften
CAS-Nummer |
6280-06-4 |
|---|---|
Molekularformel |
C26H48O4 |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
diundecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C26H48O4/c1-3-5-7-9-11-13-15-17-19-23-29-25(27)21-22-26(28)30-24-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20,23-24H2,1-2H3/b22-21- |
InChI-Schlüssel |
FBVIPHHSIBKNAH-DQRAZIAOSA-N |
Isomerische SMILES |
CCCCCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



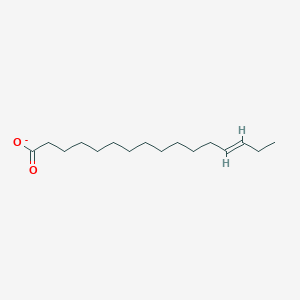
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
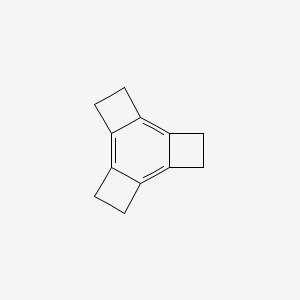
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)

![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)


![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)

